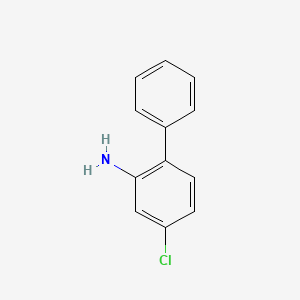

2-Amino-4-chlorobiphenyl

Übersicht

Beschreibung

2-Amino-4-chlorobiphenyl is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where an amino group is attached to the second carbon and a chlorine atom is attached to the fourth carbon of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorobiphenyl typically involves a two-step continuous-flow process. The first step is a high-temperature Suzuki–Miyaura cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in a microtubular flow reactor at 160°C using a tert-butanol/water/potassium tert-butoxide solvent/base system. This reaction yields 4’-chloro-2-nitrobiphenyl .

In the second step, the nitro group of 4’-chloro-2-nitrobiphenyl is selectively reduced to an amino group using a platinum-on-charcoal catalyst in a continuous-flow hydrogenation device. This process results in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. This method is employed on a large scale, producing more than 1000 tonnes per year, primarily for the synthesis of the fungicide Boscalid .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-chlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a platinum catalyst and sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives of biphenyl.

Reduction: Amino derivatives of biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chlorobiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of fungicides, such as Boscalid, which is used to control fungal diseases in crops

Wirkmechanismus

The mechanism of action of 2-Amino-4-chlorobiphenyl involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide precursor, the compound inhibits the succinate dehydrogenase enzyme in fungi, disrupting their energy production and leading to their death .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-chlorophenol: Similar structure but with a hydroxyl group instead of a biphenyl structure

4’-Chloro-2-nitrobiphenyl: An intermediate in the synthesis of 2-Amino-4-chlorobiphenyl

Uniqueness: this compound is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important industrial chemicals, such as fungicides, highlights its significance in various applications .

Biologische Aktivität

2-Amino-4-chlorobiphenyl (CAS Number: 95-51-2) is an organic compound that has garnered attention due to its biological activity and potential health implications. As a derivative of biphenyl, it possesses a wide range of biological effects, including mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H10ClN

- Molecular Weight: 219.67 g/mol

- Appearance: Light brown crystalline solid

- Solubility: Insoluble in water

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic properties. A study conducted on rats demonstrated a positive correlation between exposure to high doses of the compound and the development of squamous cell carcinoma in the forestomach. The incidence of squamous cell papilloma was also significantly higher in treated groups compared to controls, suggesting a dose-dependent relationship with carcinogenic effects .

Table 1: Summary of Carcinogenic Effects in Animal Studies

| Study Reference | Dose (ppm) | Tumor Type | Incidence (Treated vs. Control) |

|---|---|---|---|

| Yamazaki et al., 2009 | 3200 | Squamous Cell Papilloma | 11/50 vs. 0/50 |

| Yamazaki et al., 2009 | 8000 | Squamous Cell Carcinoma | 12/50 vs. 0/50 |

Toxicological Effects

Chronic exposure to this compound has been linked to various toxicological effects, including:

- Hematotoxicity: Decreased erythrocyte counts and hemoglobin levels were observed in rats exposed to the compound .

- Nephrotoxicity: Male Fischer 344 rats showed renal function impairment and proximal tubular damage upon intraperitoneal injection of the compound .

- Respiratory Effects: Eosinophilic changes were noted in the nasal respiratory epithelium of mice after prolonged exposure .

Mechanistic Studies

Mechanistic studies have suggested that the biological activity of this compound may be attributed to its ability to induce oxidative stress and DNA damage, leading to mutagenic outcomes. In vitro studies demonstrated chromosomal aberrations in non-human mammalian cells exposed to the compound .

Case Study: Occupational Exposure

A case study involving workers exposed to carbonless copy paper containing chlorinated biphenyls reported symptoms consistent with skin irritation and potential allergic reactions. Although specific data on this compound exposure were limited, the findings underscore the importance of monitoring occupational environments for potential health risks associated with chlorinated compounds .

Case Study: Environmental Impact

Research has indicated that environmental exposure to polychlorinated biphenyls (PCBs), including derivatives like this compound, can lead to significant ecological consequences. Enhanced biodegradation studies have shown that certain microbial strains can degrade these compounds, suggesting potential bioremediation strategies for contaminated sites .

Eigenschaften

IUPAC Name |

5-chloro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNKLJXZBMJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330574 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-48-2 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.